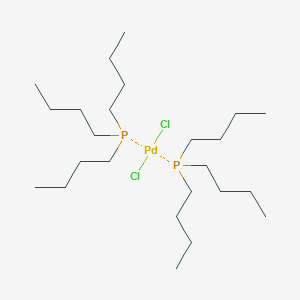
Bis(tributylphosphine)dichloropalladium(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(tributylphosphine)dichloropalladium(II) is an organometallic compound that features palladium at its core, coordinated with two tributylphosphine ligands and two chloride ions. This compound is widely used in various catalytic processes, particularly in organic synthesis and cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(tributylphosphine)dichloropalladium(II) can be synthesized through the reaction of palladium(II) chloride with tributylphosphine in an appropriate solvent. The reaction typically proceeds as follows:
PdCl2+2PBu3→PdCl2(PBu3)2
where PBu represents tributylphosphine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination.
Industrial Production Methods
In industrial settings, the production of bis(tributylphosphine)dichloropalladium(II) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Bis(tributylphosphine)dichloropalladium(II) is known for its versatility in catalyzing various types of reactions, including:
Oxidation: It can facilitate the oxidation of organic substrates.
Reduction: It can also act as a catalyst in reduction reactions.
Substitution: It is commonly used in substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions
The compound is often used in combination with other reagents such as:
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Tetrahydrofuran (THF), toluene, and dichloromethane.
Additives: Ligands like triphenylphosphine to enhance catalytic activity.
Major Products
The major products formed from reactions catalyzed by bis(tributylphosphine)dichloropalladium(II) include:
Aryl-aryl coupling products: Common in Suzuki-Miyaura and Stille coupling reactions.
Alkene derivatives: Formed in Heck reactions.
Alkyne derivatives: Resulting from Sonogashira coupling reactions.
Scientific Research Applications
Bis(tributylphosphine)dichloropalladium(II) has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules and polymers.
Biology: It plays a role in the development of bioactive compounds and pharmaceuticals.
Medicine: It is involved in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism by which bis(tributylphosphine)dichloropalladium(II) exerts its catalytic effects involves the coordination of the palladium center with the reactants, facilitating the formation and breaking of chemical bonds. The molecular targets and pathways include:
Oxidative addition: The palladium center inserts into a bond, forming a palladium complex.
Transmetalation: The transfer of an organic group from one metal to palladium.
Reductive elimination: The formation of the final product by the elimination of the palladium center.
Comparison with Similar Compounds
Similar Compounds
- Bis(triphenylphosphine)palladium(II) dichloride
- Tetrakis(triphenylphosphine)palladium(0)
- Bis(diphenylphosphino)ferrocene dichloropalladium(II)
Uniqueness
Bis(tributylphosphine)dichloropalladium(II) is unique due to its specific ligand environment, which provides distinct electronic and steric properties. This uniqueness allows it to catalyze certain reactions more efficiently or selectively compared to other palladium complexes.
Properties
Molecular Formula |
C24H54Cl2P2Pd |
|---|---|
Molecular Weight |
582.0 g/mol |
IUPAC Name |
dichloropalladium;tributylphosphane |
InChI |
InChI=1S/2C12H27P.2ClH.Pd/c2*1-4-7-10-13(11-8-5-2)12-9-6-3;;;/h2*4-12H2,1-3H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
PCANJRKXBGXLIH-UHFFFAOYSA-L |
Canonical SMILES |
CCCCP(CCCC)CCCC.CCCCP(CCCC)CCCC.Cl[Pd]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


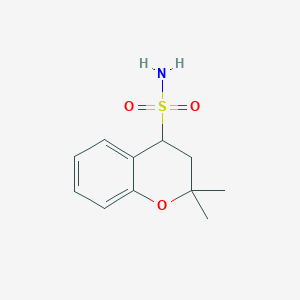

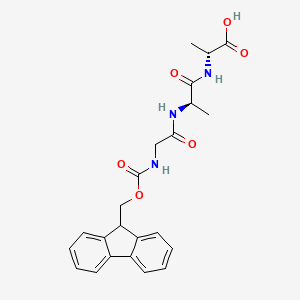


![N-[4-Anilino-6-(methylamino)-1,3,5-triazin-2-yl]-L-glutamic acid](/img/structure/B13137011.png)
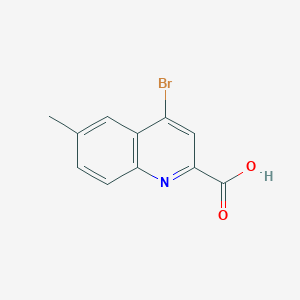
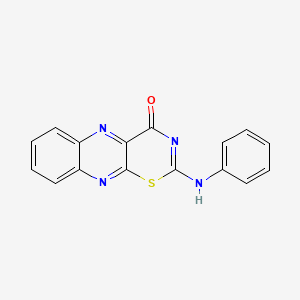
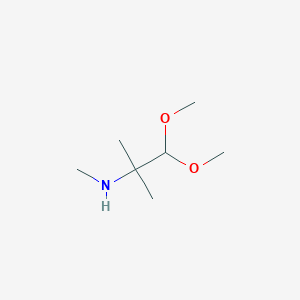
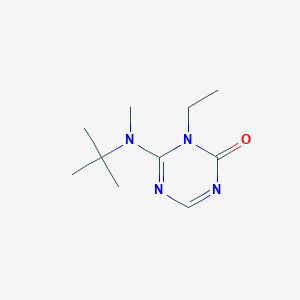
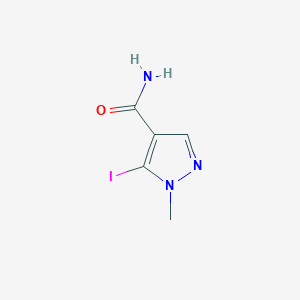
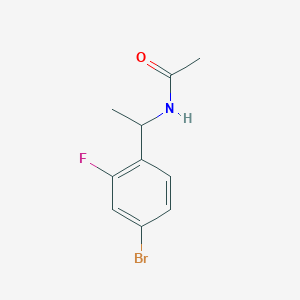
![2-[(5E)-5-[[20-[(Z)-[6-(dicyanomethylidene)-4-oxocyclopenta[c]thiophen-5-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-4-oxocyclopenta[c]thiophen-6-ylidene]propanedinitrile](/img/structure/B13137056.png)

